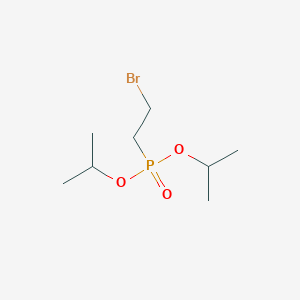
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroisoquinoline core substituted with methoxy groups at the 6 and 7 positions and a p-fluorobenzyl group at the 1 position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions.
Fluorobenzyl Substitution: The p-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the isoquinoline derivative reacts with p-fluorobenzyl bromide in the presence of a base like potassium carbonate.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and fluorobenzyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution with sodium methoxide or electrophilic substitution with bromine in acetic acid.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-viral agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target protein. The methoxy and fluorobenzyl groups contribute to its binding affinity and specificity, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dimethoxy-1-(p-chlorobenzyl)-3,4-dihydroisoquinoline hydrobromide
- 6,7-Dimethoxy-1-(p-methylbenzyl)-3,4-dihydroisoquinoline hydrobromide
- 6,7-Dimethoxy-1-(p-nitrobenzyl)-3,4-dihydroisoquinoline hydrobromide
Uniqueness
6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide is unique due to the presence of the p-fluorobenzyl group, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile and making it a valuable candidate for further research and development.
Propiedades
Número CAS |
36113-30-1 |
|---|---|
Fórmula molecular |
C18H19BrFNO2 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H18FNO2.BrH/c1-21-17-10-13-7-8-20-16(15(13)11-18(17)22-2)9-12-3-5-14(19)6-4-12;/h3-6,10-11H,7-9H2,1-2H3;1H |
Clave InChI |
OSZWKYMNOWESRT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CC[NH+]=C2CC3=CC=C(C=C3)F)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


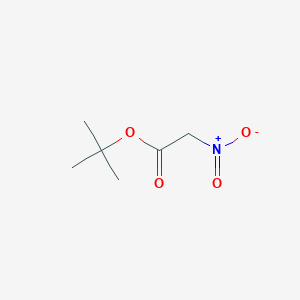
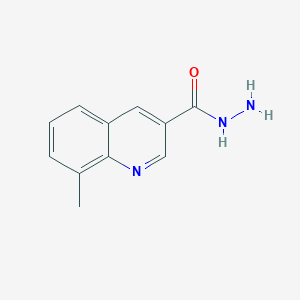
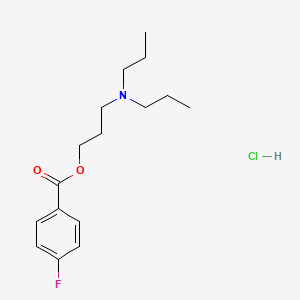
![4-Methoxythieno[2,3-d]pyrimidine](/img/structure/B13736434.png)
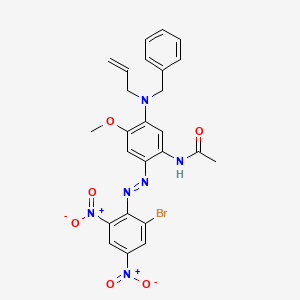

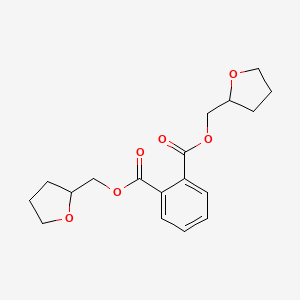
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
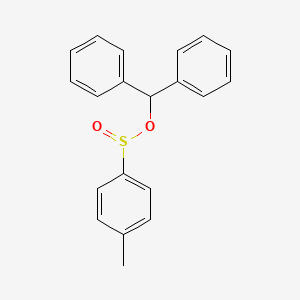
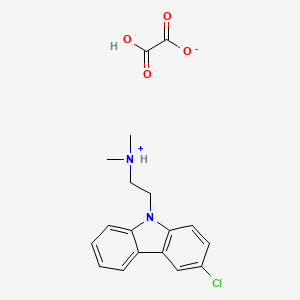
![2-(Chloromethyl)oxirane;furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid](/img/structure/B13736475.png)


